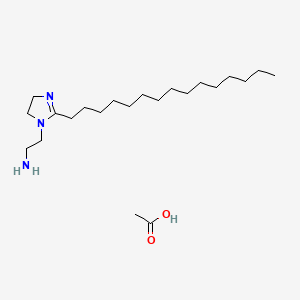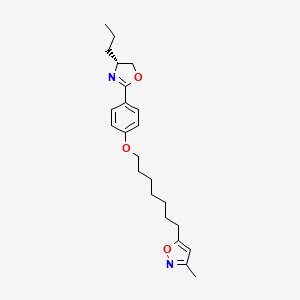
3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride: is a chemical compound with the molecular formula C12H21ClO . It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and unique three-dimensional shape. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride typically involves the chlorination of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control the reaction parameters precisely .
化学反応の分析
Types of Reactions: 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl derivatives.
Reduction: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propanol.
Oxidation: Formation of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionic acid.
科学的研究の応用
Chemistry: In organic synthesis, 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride is used as an intermediate for the preparation of various derivatives. Its unique structure makes it a valuable building block for the synthesis of complex molecules .
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. It is also used in the synthesis of pharmaceuticals where the bicyclo[2.2.1]heptane scaffold is a key structural component .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of polymers, resins, and coatings due to their stability and unique properties .
作用機序
The mechanism of action of 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an electrophile .
Molecular Targets and Pathways: In biological systems, the derivatives of this compound may interact with specific enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
類似化合物との比較
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
- 3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- 2,2-Dimethyl-3-methylenebicyclo(2.2.1)heptane
Comparison: Compared to its similar compounds, 3,3-Dimethylbicyclo(2.2.1)heptane-2-propionyl chloride is unique due to the presence of the propionyl chloride group. This functional group imparts distinct reactivity, making it a versatile intermediate in organic synthesis. The rigidity and three-dimensional structure of the bicyclo[2.2.1]heptane scaffold also contribute to its unique properties .
特性
CAS番号 |
85099-15-6 |
|---|---|
分子式 |
C12H19ClO |
分子量 |
214.73 g/mol |
IUPAC名 |
3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)propanoyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-12(2)9-4-3-8(7-9)10(12)5-6-11(13)14/h8-10H,3-7H2,1-2H3 |
InChIキー |
KWGLJQORJFWZQV-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1CCC(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















